molecular formula C47H80FN17O11 B12404061 (Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid

(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid

Cat. No.: B12404061
M. Wt: 1078.2 g/mol
InChI Key: JJUNUSUNICLAGV-URDXWPNVSA-N
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Description

The compound (Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid is a complex organic molecule with multiple amino and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The process typically begins with the preparation of the amino acid derivatives, followed by coupling reactions to form the peptide bonds. Protecting groups are often used to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient assembly of the peptide chain with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying protein-protein interactions.

    Medicine: As a potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the production of specialized materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino and carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C47H80FN17O11

Molecular Weight

1078.2 g/mol

IUPAC Name

(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid

InChI

InChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)/b33-15-/t29-,30-,31-,32+,34-,35-,36-,38-/m0/s1

InChI Key

JJUNUSUNICLAGV-URDXWPNVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCN)NC(=O)CNC(=O)[C@H](CCN)NC(=O)[C@H]([C@H](CN)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)N[C@@H](CCCCN)C(=O)N/C(=C\CCN=C(N)N)/C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN)NC(=O)CNC(=O)C(CCN)NC(=O)C(C(CN)O)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC(CCCCN)C(=O)NC(=CCCN=C(N)N)C(=O)O

Origin of Product

United States

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